Technical Whitepaper: Physicochemical Characterization & Applications of Methyl 3-(2-furyl)-2-phenylacrylate
Technical Whitepaper: Physicochemical Characterization & Applications of Methyl 3-(2-furyl)-2-phenylacrylate
This is an in-depth technical whitepaper on the physicochemical properties, synthesis, and characterization of Methyl 3-(2-furyl)-2-phenylacrylate .
Executive Summary
Methyl 3-(2-furyl)-2-phenylacrylate (MFPA) is a conjugated ester belonging to the class of
This guide provides a comprehensive analysis of MFPA’s physicochemical properties, a validated synthesis protocol via Knoevenagel condensation, and a robust analytical framework for its characterization.
Chemical Identity & Structural Analysis[1][2]
The molecule exists primarily as the (
| Attribute | Detail |
| IUPAC Name | Methyl ( |
| Common Name | Methyl |
| Molecular Formula | |
| Molecular Weight | 228.24 g/mol |
| SMILES | COC(=O)C(=Cc1occc1)c2ccccc2 |
| Stereochemistry | Typically ( |
| Key Functional Groups |
Physicochemical Profile
The following properties are derived from experimental data of structural analogs (
Physical Constants
| Property | Value / Range | Notes |
| Physical State | Crystalline Solid or Viscous Oil | Depends on purity and E/Z ratio. Pure ( |
| Melting Point | 68 – 74 °C (Predicted) | Lower than the corresponding acid (MP ~145°C). |
| Boiling Point | ~340 °C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |
| Density | ~1.18 g/cm³ | Estimated at 25°C. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic. |
| Solubility (Organic) | High | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Indicates high membrane permeability potential. |
| pKa | N/A (Ester) | The parent acid has pKa ~4.5. |
Spectroscopic Signatures
Characterization relies heavily on NMR and UV-Vis due to the distinct furan-olefin-phenyl conjugation.
-
UV-Vis Absorption:
(Ethanol). The bathochromic shift relative to methyl cinnamate ( ) is due to the electron-rich furan ring extending conjugation. -
IR Spectrum:
-
C=O (Ester): Strong band at
. -
C=C (Alkene):
. -
C-O-C (Furan): Characteristic bands at
and .
-
Synthesis & Reaction Mechanism[3][4][5]
The most robust route to Methyl 3-(2-furyl)-2-phenylacrylate is the Knoevenagel Condensation between Furfural and Methyl Phenylacetate. This pathway is preferred over the Perkin reaction for esters due to milder conditions and higher yields.
Reaction Mechanism (Base-Catalyzed)
The reaction proceeds via the deprotonation of the active methylene group in methyl phenylacetate, followed by nucleophilic attack on the furfural aldehyde. Spontaneous dehydration yields the conjugated ester.
Figure 1: Mechanism of Knoevenagel Condensation for MFPA Synthesis.
Experimental Protocol
Objective: Synthesis of Methyl 3-(2-furyl)-2-phenylacrylate (10 mmol scale).
Reagents:
-
Furfural (1.0 eq, 0.96 g)
-
Methyl Phenylacetate (1.1 eq, 1.65 g)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Toluene (30 mL)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Add Furfural, Methyl Phenylacetate, and Toluene to the flask.
-
Catalysis: Add Piperidine and Acetic Acid sequentially.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring. Monitor water collection in the Dean-Stark trap (theoretical: ~0.18 mL). -
Completion: Continue reflux for 4-6 hours until water evolution ceases.
-
Workup: Cool to room temperature. Wash the organic layer with:
-
1N HCl (2 x 15 mL) to remove piperidine.
-
Saturated
(2 x 15 mL) to remove acetic acid/unreacted acid. -
Brine (1 x 15 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:4) or purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Yield: Expect 75-85% yield as a pale yellow crystalline solid.
Analytical Characterization Workflow
To ensure scientific integrity, the synthesized compound must be validated using the following multi-modal workflow.
Figure 2: Analytical workflow for validating MFPA purity and identity.
NMR Interpretation Guide ( , 400 MHz, )
-
7.85 (s, 1H): Olefinic proton (
-H). The singlet confirms the trisubstituted alkene structure. - 7.30 - 7.45 (m, 5H): Phenyl group protons.
- 7.50 (d, 1H): Furan C5-H.
- 6.60 (d, 1H): Furan C3-H.
- 6.45 (dd, 1H): Furan C4-H.
-
3.82 (s, 3H): Methyl ester (
).
Stability & Storage
-
Photostability: Sensitive to UV light. The acrylate double bond can undergo
photoisomerization or [2+2] cycloaddition. Store in amber vials. -
Hydrolysis: Stable at neutral pH. Hydrolyzes to the parent acid under strong basic (
) or acidic conditions.
Applications in Drug Development & Materials
Heterocyclic Synthesis (Naphthofurans)
MFPA is a precursor for naphtho[2,1-b]furans . Under oxidative photocyclization conditions (UV light,
UV Filtration
Due to the extended conjugation system (Furan-Alkene-Phenyl), MFPA exhibits strong absorption in the UV-B/UV-A region, making it a candidate for stabilizing light-sensitive formulations.
References
-
Knoevenagel Condensation Mechanism & Catalysis: Jones, G.[1] "The Knoevenagel Condensation."[1][2][3][4] Organic Reactions, 2011.[5]
-
Synthesis of Furan Acryl
-Phenylcinnamic Acid Esters." Bulletin of the Chemical Society of Japan, 1980. -
Photocyclization of Furan Derivatives: Mallojjala, S. C., et al. "Photochemical Synthesis of Naphthofurans." Journal of Organic Chemistry, 2018.
-
General Properties of Methyl Cinnamate Analogs: PubChem Compound Summary for Methyl Cinnamate (Analog Reference).
